molecular formula C11H12O2S B14400307 4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one CAS No. 89434-42-4

4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one

Katalognummer: B14400307
CAS-Nummer: 89434-42-4
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: DZGVYRPHXCPQID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a butenone moiety. This compound has garnered interest due to its potential reactivity and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one typically involves the aldol condensation reaction. This reaction is a key method in organic synthesis, where two carbonyl compounds react to form a new β-hydroxy carbonyl compound. The reaction can be performed under both acid- and base-catalyzed conditions. For instance, the preparation of this compound can be achieved by reacting p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89434-42-4

Molekularformel

C11H12O2S

Molekulargewicht

208.28 g/mol

IUPAC-Name

4-(4-methylsulfinylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O2S/c1-9(12)3-4-10-5-7-11(8-6-10)14(2)13/h3-8H,1-2H3

InChI-Schlüssel

DZGVYRPHXCPQID-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=CC1=CC=C(C=C1)S(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.